tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy
Description
Bond Angle Analysis
Experimental bond angles derived from analogous bicyclo[3.1.0]hexane systems reveal significant deviations from ideal tetrahedral geometry due to ring strain. For example:
| Bond Type | Compound | Angle (°) | Source |
|---|---|---|---|
| aCCC | Bicyclo[3.1.0]hexane | 100.8 | |
| aCCC | Bicyclo[1.1.0]butane | 60.0 | |
| aCCC | Norbornane | 93.4–102.7 |
The cyclopropane ring imposes acute angles (~60°) at bridgehead carbons (C1 and C5), while the five-membered ring adopts angles closer to 100–105°. This strain influences reactivity, particularly in [2+1] cycloadditions and ring-opening reactions.
Electronic Effects
The nitrogen atom at position 2 introduces localized electron density, altering charge distribution across the bicyclic system. Computational models indicate partial positive charges at C1 and C5 due to hyperconjugation with the cyclopropane ring.
Stereochemical Configuration at Bridgehead Carbons (C1, C5, C6)
The stereodescriptor (1S,5S,6S*) denotes relative configurations at three chiral centers:
Bridgehead Stereochemistry
- C1 and C5 : As bridgehead carbons in the bicyclo[3.1.0] system, these centers exhibit restricted rotation, enforcing a fixed endo or exo orientation. X-ray diffraction data for related azabicyclohexanes show that substituents at C6 (e.g., trifluoromethyl) adopt axial positions to minimize 1,3-diaxial strain.
- C6 : The trifluoromethyl group at C6 occupies a pseudoaxial position, as evidenced by NMR coupling constants (J = 9–12 Hz). This configuration stabilizes the molecule through hyperconjugative interactions between the C-F σ* orbitals and adjacent C-H bonds.
Impact of Stereochemistry on Reactivity
The (1S,5S,6S*) configuration directs regioselectivity in substitution reactions. For example, nucleophilic attack occurs preferentially at C2 (adjacent to the nitrogen lone pair) rather than C6 due to steric shielding by the trifluoromethyl group.
Conformational Effects of Trifluoromethyl Substituent at C6
The trifluoromethyl group induces pronounced conformational effects:
Steric and Electronic Perturbations
- Steric Bulk : The CF3 group’s van der Waals radius (1.47 Å) creates steric hindrance with the tert-butoxycarbonyl (Boc) group at C2, favoring a staggered conformation.
- Electron-Withdrawing Effects : The -CF3 group withdraws electron density via inductive effects, polarizing the C6-N bond and increasing its susceptibility to hydrolysis.
Conformational Analysis
Density functional theory (DFT) calculations reveal two low-energy conformers:
- Axial CF3 : Stabilized by 3.2 kcal/mol due to reduced 1,3-diaxial interactions.
- Equatorial CF3 : Higher energy due to steric clash with the Boc group.
tert-Butyloxycarbonyl (Boc) Protecting Group Functionality
The Boc group serves dual roles:
Properties
Molecular Formula |
C11H16F3NO2 |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
tert-butyl (6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6?,7-,8?/m0/s1 |
InChI Key |
UZKCQCJKIGOIRS-WTIBDHCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2C1[C@H]2C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Protection and deprotection steps: These steps are used to protect functional groups during the synthesis and then remove the protecting groups to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group enhances binding affinity to specific proteins, making it a valuable tool in biochemical assays.
Medicine
Research indicates that tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy exhibits potential therapeutic properties, particularly as an opioid receptor ligand. Its modifications can lead to compounds with high affinity for the μ-opioid receptor, which is critical for pain management.
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes due to its stability and reactivity.
Structure-Activity Relationships (SAR)
Studies on structure-activity relationships reveal that the introduction of trifluoromethyl groups increases lipophilicity and biological activity. The tert-butyl group contributes to metabolic stability and bioavailability, making these compounds promising candidates for drug development.
Case Study 1: Opioid Receptor Ligands
Research focused on azabicyclo[3.1.0]hexane derivatives demonstrated that several compounds exhibited potent μ-opioid receptor binding affinities in the picomolar range, supporting their potential as effective analgesic agents.
Case Study 2: Hepatitis C Inhibition
Another significant study investigated azabicyclo compounds as inhibitors of the hepatitis C virus NS3/NS4A serine protease. Structural modifications akin to those found in tert-butyl (1S*,5S*,6S*) compounds showed promising results in inhibiting viral replication, indicating potential therapeutic applications in antiviral drug design.
Mechanism of Action
The mechanism of action of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related azabicyclo compounds and their distinguishing features:
Functional and Pharmacological Comparisons
Electron-Withdrawing vs. Hydrogen-Bonding Groups
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the carbamoyl (-CONH₂) group in , which increases hydrogen bonding but may reduce membrane permeability.
Receptor Affinity and Selectivity
- Compounds like PPTN (IC₅₀ = 7.96 nM for human P2Y14R) highlight the impact of extended aromatic systems on receptor binding . The target compound’s compact bicyclo core and -CF₃ group may favor different target interactions, such as allosteric modulation or enzyme inhibition.
- LY354740 (mGluR2/3 agonist) demonstrates that conformational rigidity in bicyclo systems enhances receptor selectivity . The tert-butyl group in the target compound may similarly stabilize bioactive conformations.
Biological Activity
The compound tert-butyl (1S,5S,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy** is a member of the azabicyclic family, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy is with a molecular weight of approximately 227.23 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit various pharmacological activities, particularly as opioid receptor ligands. For instance, studies have shown that modifications to the azabicyclo structure can lead to compounds with high affinity for the μ-opioid receptor, which is crucial for pain management and treating pruritus in veterinary medicine .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The SAR studies on azabicyclo compounds reveal that the introduction of trifluoromethyl groups enhances the lipophilicity and biological activity of the compounds. The presence of the tert-butyl group contributes to increased metabolic stability and bioavailability, making these compounds promising candidates for drug development.
Case Study 1: Opioid Receptor Ligands
In a study focused on 3-azabicyclo[3.1.0]hexane derivatives, researchers identified several compounds that exhibited potent μ-opioid receptor binding affinities in the picomolar range. These findings support the potential application of this compound as an effective analgesic agent .
Case Study 2: Hepatitis C Inhibition
Another significant study explored the role of azabicyclo compounds as inhibitors of the hepatitis C virus (HCV) NS3/NS4A serine protease. The structural modifications similar to those found in tert-butyl (1S*,5S*,6S*) compounds showed promising results in inhibiting viral replication, indicating a potential therapeutic application in antiviral drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
